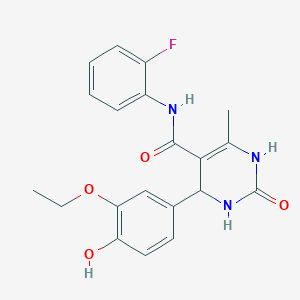

![molecular formula C17H13N5O2 B6490196 2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-phenylacetamide CAS No. 1358636-65-3](/img/structure/B6490196.png)

2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-phenylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of [1,2,4]-triazolo[4,3-a]quinoxalin-4(5H)-one derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . A “refreshed” synthesis of the [1,2,3]-triazolo[1,5-a]quinoxalin-4(5H)-one core has been reported, encompassing the use of eco-compatible catalysts and reaction conditions .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of [1,2,4]-triazolo[4,3-a]quinoxalin-4(5H)-one derivatives involve aromatic nucleophilic substitution . The reaction involves the use of 4-chloro-8-methyl-1,2,4-triazolo[4,3-a]quinoxaline-1-amine, different amines, and triazole-2-thiol .Applications De Recherche Scientifique

Antiviral and Antimicrobial Activities

The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline, which has been synthesized for potential antiviral and antimicrobial applications . Some of the synthesized compounds exhibited cytotoxicity and showed promising antiviral activity. In vitro antimicrobial screening demonstrated that certain compounds exhibit antibacterial and/or antifungal activities .

A2B Receptor Antagonism

A2B receptor antagonism has been correlated with anticancer activity. Derivatives of [1,2,4]triazolo[4,3-a]quinoxaline were designed and synthesized as potential A2B receptor antagonists . The results of cytotoxic evaluation of these compounds showed six promising active derivatives with IC50 values ranging from 1.9 to 6.4 μM on MDA-MB 231 cell line .

Anticancer Activity

The compound has been associated with anticancer activity. The A2B receptors may mediate pathophysiological conditions associated with the cumulative level of adenosine as in the case of tumors and ischemia . A2B receptors are expressed in the human microvascular endothelial cells, where they may regulate the angiogenic factors such as basic fibroblast growth factor and vascular endothelial growth factor and subsequently angiogenesis, which is one of the major mechanisms for tumor growth regulation .

VEGFR-2 Inhibition

The compound has been associated with VEGFR-2 inhibition. Two series of new triazoloquinoxaline-based derivatives were designed and synthesized as VEGFR-2 inhibitors . All in vitro cytotoxic activities of the synthesized compounds were evaluated against two human cancer cell lines (MCF-7 and HepG2) .

Remote ID Standard Testing

The compound “F3411-6330” is also known as the Remote ID (RID) standard ASTM F3411 . The Swiss U-Space Implementation (SUSI) public-private partnership organized a demonstration to test the RID standard ASTM F3411 . It includes the mandatory provision of Networked Remote ID (Net-RID) in U-Space airspaces .

Drone Remote Identification Protocol

The compound “F3411-6330” is associated with the Drone Remote Identification Protocol (DRIP). DRIP will facilitate the use of existing Internet resources to support RID and to enable enhanced related services, and it will enable online and offline verification that RID information is trustworthy .

Orientations Futures

Mécanisme D'action

Target of Action

The primary targets of AKOS021968572 are yet to be definitively identified. Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been found to exhibit antiviral and antimicrobial activities .

Mode of Action

It is suggested that it may intercalate dna, similar to other [1,2,4]triazolo[4,3-a]quinoxaline compounds . This could potentially interfere with DNA replication and transcription, thereby inhibiting the growth of targeted cells .

Biochemical Pathways

It is suggested that it may influence pathways related to dna replication and transcription . The compound’s potential antiviral and antimicrobial activities suggest it may also interact with pathways specific to viral replication or bacterial growth .

Result of Action

Based on its potential dna intercalating activity, it could lead to the inhibition of dna replication and transcription, thereby inhibiting the growth of targeted cells .

Propriétés

IUPAC Name |

2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N5O2/c23-15(19-12-6-2-1-3-7-12)10-21-13-8-4-5-9-14(13)22-11-18-20-16(22)17(21)24/h1-9,11H,10H2,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRLIYNYMVZQKET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N4C=NN=C4C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]propanamide](/img/structure/B6490126.png)

![N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B6490127.png)

![N-(3,4-difluorophenyl)-2-[7,8-dimethyl-2-oxo-4-(thiophen-2-yl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide](/img/structure/B6490131.png)

![methyl 2-({1-[(5-phenyl-1,3,4-thiadiazol-2-yl)carbamoyl]propyl}sulfanyl)acetate](/img/structure/B6490133.png)

![N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]butanamide](/img/structure/B6490140.png)

![1-{4-[2-hydroxy-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propoxy]phenyl}ethan-1-one hydrochloride](/img/structure/B6490154.png)

![N-(2-benzoyl-4-methylphenyl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B6490162.png)

![7-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-ethyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6490176.png)

![N-methyl-2-{4-[(3-methylpiperidin-1-yl)sulfonyl]benzamido}thiophene-3-carboxamide](/img/structure/B6490177.png)

![N-methyl-2-{4-[(2-methylpiperidin-1-yl)sulfonyl]benzamido}thiophene-3-carboxamide](/img/structure/B6490183.png)

![2-{[5-(4-chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-phenylpropanamide](/img/structure/B6490187.png)

![3-(4-ethylbenzenesulfonyl)-6-methoxy-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B6490198.png)

![3-(4-ethylbenzenesulfonyl)-6-methoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B6490205.png)